molecular formula C14H12ClF2N5 B5644417 5-(4-Chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole

5-(4-Chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole

Cat. No.: B5644417
M. Wt: 323.73 g/mol
InChI Key: VVHOTSAOVMUOIM-UHFFFAOYSA-N
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Description

5-(4-Chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be used to introduce the chloro and methyl groups onto the pyrazole ring.

    Formation of the triazole ring: The triazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Coupling of the pyrazole and triazole rings: The final step involves coupling the pyrazole and triazole rings under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes for large-scale production. This includes the use of continuous flow reactors, optimization of reaction conditions to maximize yield and purity, and implementation of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chloro group to a hydrogen atom.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield alcohols or ketones, while nucleophilic substitution of the chloro group may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, triazole compounds are known for their use as antifungal agents. This compound may be explored for its potential as a pharmaceutical agent, particularly in the treatment of fungal infections.

Industry

In industry, triazole derivatives are used in the production of agrochemicals, such as herbicides and fungicides. This compound may have applications in the development of new agricultural products.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole depends on its specific application. In the context of its potential biological activity, it may interact with specific enzymes or receptors, inhibiting their function and leading to the desired therapeutic effect. For example, as an antifungal agent, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A well-known triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broad spectrum of activity.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

Comparison

Compared to these similar compounds, 5-(4-Chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole may offer unique advantages in terms of its chemical stability, spectrum of activity, or pharmacokinetic properties. Further research is needed to fully understand its potential and how it compares to existing triazole compounds.

Properties

IUPAC Name

5-(4-chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2N5/c1-7-12(15)13(20-21(7)3)14-18-8(2)19-22(14)11-5-4-9(16)6-10(11)17/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOTSAOVMUOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=NC(=NN2C3=C(C=C(C=C3)F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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